B1574984 PSCA (105-133)

PSCA (105-133)

Cat. No. B1574984
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostate stem cell antigen;  PSCA

Scientific Research Applications

PSCA Expression and Prostate Cancer

Prostate stem cell antigen (PSCA) has been extensively studied for its role in prostate cancer. Research by Gu et al. (2000) indicates that PSCA expression increases with higher Gleason scores, advanced stages, and in bone metastases of prostate cancer. This suggests its potential as a prognostic marker and a molecular target in advanced prostate cancer (Gu et al., 2000). Reiter et al. (1998) found PSCA to be highly up-regulated in prostate cancer, highlighting its utility in diagnosis and therapy (Reiter et al., 1998).

PSCA in Other Cancers

Saeki et al. (2010) discussed PSCA's upregulation in bladder and pancreatic cancers, and its contrasting downregulation in esophageal and gastric cancer, suggesting a dual role in tumor promotion or suppression depending on the cellular context (Saeki et al., 2010). Bahrenberg et al. (2000) also noted a reduced expression of PSCA in bladder and gastric tumors, implying its potential as a marker for early carcinogenesis in these tissues (Bahrenberg et al., 2000).

Therapeutic Applications

Raff et al. (2009) discussed the promise of PSCA in the treatment of prostate cancer, correlating its expression with clinical benchmarks like Gleason score and metastasis (Raff et al., 2009). Saffran et al. (2001) demonstrated the therapeutic potential of anti-PSCA monoclonal antibodies in treating prostate cancer, especially in inhibiting tumor growth and metastasis formation (Saffran et al., 2001).

Diagnostic Applications

Leyton et al. (2008) explored the use of PSCA-specific antibody fragments for imaging PSCA-expressing prostate cancer tumors, which could be significant in diagnostic applications (Leyton et al., 2008).

PSCA in Genetic Studies

Shi et al. (2012) associated PSCA polymorphisms with the risk of gastric cancer, suggesting its role in susceptibility to this type of cancer (Shi et al., 2012). Zhigang et al. (2004) found that PSCA expression correlated with increasing pathological grade, advanced stage, and progression to androgen-independence in prostate cancer (Zhigang et al., 2004).

Potential in Immunotherapy

Wang (2012) highlighted the application of PSCA in immunotherapy for cancers, underscoring its role as both a diagnostic and prognostic biomarker (Wang, 2012).

properties

Product Name

PSCA (105-133)

sequence

AILALLPAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Prostate stem cell antigen (105-133); PSCA (105-133)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.